

# A Spectroscopic and Mechanistic Comparison of 28-Deoxonimbolide and Related Limonoids

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This guide provides a detailed spectroscopic comparison of **28-Deoxonimbolide** with the structurally related natural products, nimbolide and azadirachtin. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for identifying and differentiating these bioactive compounds. This document summarizes key spectroscopic data, outlines detailed experimental protocols, and visualizes a critical signaling pathway influenced by these molecules.

## **Spectroscopic Data Comparison**

The following table summarizes the key spectroscopic data for **28-Deoxonimbolide**, nimbolide, and azadirachtin, facilitating a clear comparison of their structural features.



Spectroscopic Data	28-Deoxonimbolide	Nimbolide	Azadirachtin A
Molecular Formula	C27H32O6[1][2]	C27H30O8	C35H44O16[3][4]
Molecular Weight	452.5 g/mol [1]	482.5 g/mol	720.7 g/mol [3]
¹H NMR (CDCl₃, δ ppm)	Data not fully available in a comprehensive list. Key signals would be expected for the furan ring, vinyl protons, and methyl groups, similar to nimbolide but lacking the C-28 hydroxyl functionality.	A comprehensive list of proton NMR data is available.[5] Key signals include those for the furan ring, α,β-unsaturated ketone, and various methyl and methine protons.	A complex spectrum with numerous signals corresponding to its highly oxygenated and rearranged tetranortriterpenoid structure.[6]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ ppm)	Data not fully available in a comprehensive list. The carbon spectrum would show characteristic signals for the limonoid core, furan ring, and carbonyl groups, but would differ from nimbolide in the region of C-28.	12.89, 15.15, 17.16, 18.54, 32.14, 41.11, 41.22, 43.65, 45.27, 47.73, 49.47, 50.30, 51.76, 73.43, 82.88, 88.43, 110.32, 126.53, 131.01, 136.42, 138.87, 143.13, 144.78, 149.59, 172.96, 174.97, 200.80[5]	A detailed list of carbon signals has been reported, reflecting the complex tetracyclic structure with numerous functional groups.
IR (cm <sup>-1</sup> )	Specific data not available. Expected to show strong absorptions for C=O (ketone, ester) and C-O stretching, and bands characteristic of the furan ring.	Carbonyl absorptions at 1665 (cyclohexenone), 1720 (CO <sub>2</sub> CH <sub>3</sub> ), and 1770 (γ-lactone).[7]	Characteristic absorptions for hydroxyl, ester, ether, and alkene functional groups are present.



Mass Spectrometry

ESI-MS data would show a prominent ion corresponding to [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>.

Mass spectral data has been used for its identification in plant extracts.[8][9] High-resolution mass spectrometry is crucial for confirming the complex molecular formula.

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are representative of standard practices in natural product chemistry.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Approximately 5-10 mg of the purified natural product is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer, such as a Bruker Avance III, operating at a <sup>1</sup>H resonance frequency of 300 MHz or higher.[10]
- ¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl<sub>3</sub> at 7.26 ppm).
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width is set to around 200-220 ppm, and the chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[10]
- 2D NMR Experiments: To aid in structure elucidation, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed. These experiments help to establish proton-proton and proton-carbon correlations within the molecule.



#### 2. Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).[11]
- Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the KBr pellet or salt plates is first recorded and automatically subtracted from the sample spectrum. The resulting spectrum shows the absorption of infrared radiation by the sample as a function of wavenumber.

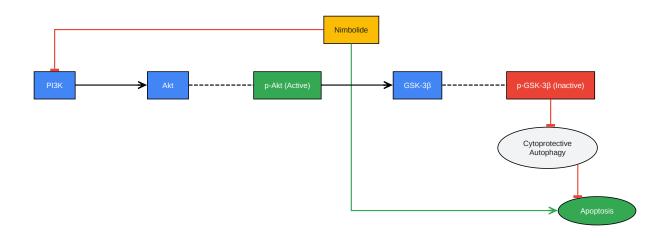
#### 3. Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile). For electrospray ionization (ESI), the concentration is typically in the range of 1-10 μg/mL.
- Instrumentation: High-resolution mass spectrometry (HRMS) is performed on an instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer, often coupled with a liquid chromatography (LC) system (LC-MS).[12]
- Data Acquisition: The sample solution is introduced into the ion source (e.g., ESI), where molecules are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). The data is collected to produce a mass spectrum, which shows the relative abundance of ions at different m/z values. This allows for the determination of the molecular weight and elemental composition of the compound.

## **Signaling Pathway Visualization**

Nimbolide and related limonoids have been shown to modulate various signaling pathways involved in cancer and inflammation. One of the key pathways affected is the PI3K/Akt/GSK-3ß signaling pathway, which plays a crucial role in cell survival and proliferation. The following diagram illustrates the inhibitory effect of nimbolide on this pathway.





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Caption: Nimbolide's inhibition of the PI3K/Akt pathway.

This diagram illustrates how nimbolide inhibits the PI3K/Akt signaling cascade, leading to the activation of GSK-3 $\beta$ .[13][14] This, in turn, inhibits cytoprotective autophagy and promotes apoptosis in cancer cells.[13][14] The  $\alpha$ , $\beta$ -unsaturated ketone moiety in nimbolide is likely responsible for its cytotoxic effects.[7]

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